N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE
Description
N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide is a methanesulfonamide derivative featuring a methoxy group, a methylthiophene moiety, and a 3-methylphenyl substituent. The compound’s stereochemistry and crystallographic properties could be analyzed using tools like the SHELX program suite, which is widely employed for small-molecule and macromolecular refinement .
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S2/c1-12-5-4-6-14(9-12)11-22(18,19)17-10-15(20-3)16-8-7-13(2)21-16/h4-9,15,17H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDJCYHRCNEGTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC(C2=CC=C(S2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the preparation of the intermediate compound, which is achieved by reacting 5-methylthiophene-2-carbaldehyde with methanol in the presence of an acid catalyst to form 2-methoxy-5-methylthiophene.
Alkylation: The intermediate is then subjected to alkylation using an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Sulfonamide Formation: The final step involves the reaction of the alkylated intermediate with methanesulfonyl chloride and m-toluidine in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether under inert atmosphere.
Substitution: Various nucleophiles like amines or thiols; typically carried out in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its sulfonamide moiety, which is known for antibacterial and antifungal properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The methoxy and thiophene groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues and Receptor Targeting
The compound shares key functional groups with pharmacologically active sulfonamides, enabling comparisons based on structural motifs, receptor selectivity, and mechanism of action. Below is a detailed analysis of analogous compounds:
Sch225336 (N-[1(S)-[4-[[4-Methoxy-2-[(4-Methoxyphenyl)Sulfonyl]Phenyl]Sulfonyl]Phenyl]Ethyl]Methanesulfonamide)
- Structural Features : Contains a bis-sulfone core with dual methoxyphenyl groups.
- Pharmacology: Acts as a CB2-selective inverse agonist, demonstrating high affinity for cannabinoid receptors.
- Key Difference : Unlike the target compound, Sch225336 lacks a thiophene ring but includes sulfone groups, which enhance its receptor-binding stability .
A61603 (N-(5-[4,5-Dihydro-1H-Imidazol-2-Yl]-2-Hydroxy-5,6,7,8-Tetrahydronaphthalen-1-Yl)Methanesulfonamide Hydrochloride)
- Structural Features : Combines a methanesulfonamide group with an imidazoline ring.
- Pharmacology : Potent α1A-adrenergic receptor agonist with >1000-fold selectivity for α1A over α1B subtypes.
- Key Difference : The target compound’s methylthiophene group may confer distinct electronic properties compared to A61603’s tetrahydronaphthalenyl system .
BMY7378 (8-(2-[4-{2-Methoxyphenyl}-1-Piperazinyl]Ethyl)-8-Azaspiro[4,5]Decane-7,9-Dione Dihydrochloride)
- Structural Features : Features a spirocyclic dione and piperazine moiety.
- Pharmacology : Mixed α1D-adrenergic antagonist and 5-HT1A partial agonist.
Data Table: Comparative Analysis
Research Implications and Limitations
Biological Activity
N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE is a synthetic compound with potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 302.38 g/mol. Its structure features a methoxy group, a thiophene ring, and a methanesulfonamide moiety, contributing to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₃S |
| Molecular Weight | 302.38 g/mol |
| CAS Number | 2380067-61-6 |
| Melting Point | Not Available |
| Solubility | Not Available |
The biological activity of this compound involves several mechanisms:
- Receptor Interaction : The compound may interact with various receptors, including adrenergic receptors. Preliminary studies indicate it could act as an agonist at alpha-1 adrenergic receptors, affecting intracellular calcium release and vascular smooth muscle contraction .
- Enzyme Modulation : It is hypothesized that this compound may inhibit specific kinases involved in inflammatory pathways, thus modulating cellular signaling and potentially reducing inflammation.
- Antimicrobial Activity : Some derivatives of similar structural classes exhibit antimicrobial properties, suggesting that this compound may also possess such activities.
Case Studies
- Vascular Smooth Muscle Studies : Research involving isolated perfused rabbit ear arteries demonstrated that this compound induced significant contractile responses, indicating its potential role in modulating vascular tone through adrenergic pathways .
- Inflammatory Response : A study exploring the effects on inflammatory markers showed that compounds with similar structures can significantly reduce pro-inflammatory cytokines in vitro, suggesting that this compound may have therapeutic implications in inflammatory diseases.
- Antimicrobial Efficacy : In vitro assays have indicated that related compounds exhibit activity against various microbial strains, hinting at the potential for this compound to be developed as an antimicrobial agent.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:
- Absorption : Studies are needed to determine how well the compound is absorbed in biological systems.
- Distribution : Its distribution within tissues and organs will influence efficacy and safety.
- Metabolism : Identifying metabolic pathways will help predict interactions with other drugs.
- Excretion : Understanding how the body eliminates the compound is essential for dosing regimens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
